Product packaging for Octadeca-7,9,12-trienoic acid(Cat. No.:CAS No. 5776-46-5)

Octadeca-7,9,12-trienoic acid

Cat. No.: B14727803
CAS No.: 5776-46-5
M. Wt: 278.4 g/mol
InChI Key: RTILLKWKMLNKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Landscape of Polyunsaturated Fatty Acid Metabolism

Polyunsaturated fatty acids are fundamental to various biological functions, and their metabolism is a complex network of enzymatic reactions. The metabolism of essential fatty acids, which cannot be synthesized by the body and must be obtained from the diet, is particularly crucial. ontosight.ai The two primary families of PUFAs are the omega-3 and omega-6 series, with alpha-linolenic acid (ALA) and linoleic acid (LA) being the respective parent compounds. smpdb.ca

These 18-carbon fatty acids undergo a series of desaturation (addition of a double bond) and elongation (addition of two carbons) reactions to produce longer-chain, more unsaturated fatty acids. reactome.org For instance, alpha-linolenic acid is the precursor for eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are vital for brain function and inflammatory regulation. ontosight.aiwikipedia.org Similarly, linoleic acid is converted to arachidonic acid (AA), a key player in inflammatory responses. smpdb.ca The enzymes responsible for these conversions, such as delta-6-desaturase, are shared between the omega-3 and omega-6 pathways, leading to competition between the two series. smpdb.ca

The metabolism of PUFAs also includes beta-oxidation, a process that breaks down fatty acids to generate energy in the form of acetyl-CoA. ontosight.ai

Overview of Octadecanoids as Emerging Lipid Mediators in Biological Systems

For a long time, 18-carbon fatty acids were primarily seen as building blocks for longer-chain PUFAs. However, recent research has highlighted that these fatty acids are also metabolized into a class of bioactive lipids called octadecanoids. nih.gov These molecules are now recognized as important lipid mediators in humans, similar to the well-studied eicosanoids (derived from 20-carbon fatty acids) and docosanoids (derived from 22-carbon fatty acids). nih.gov

Octadecanoids are involved in a multitude of biological processes, including:

Inflammation and Immune Modulation: Certain octadecanoids have demonstrated anti-inflammatory properties. nih.gov

Metabolic and Hormone Regulation: They can influence hormone modulation and lipid metabolism. For example, 12,13-DiHOME, an octadecanoid, has been shown to promote insulin (B600854) sensitivity and stimulate brown adipose tissue activity. nih.gov

Nociception: They play a role in the transmission of pain signals. nih.gov

Cell Proliferation and Tissue Modulation: These molecules are involved in the regulation of cell growth and the structure of tissues. nih.gov

In plants, the role of octadecanoids is well-established. The octadecanoid pathway leads to the synthesis of jasmonic acid, a crucial phytohormone involved in defense responses against pathogens and environmental stress. nih.govnumberanalytics.comnumberanalytics.com

Classification and Isomeric Considerations of Octadecatrienoic Acids

The term "octadecatrienoic acid" refers to any fatty acid with an 18-carbon backbone and three double bonds. nih.gov These fatty acids can differ in the position of their double bonds and their stereochemistry (the cis/trans arrangement of atoms at the double bonds), resulting in numerous isomers. wikipedia.org Each isomer has unique properties and biological relevance.

For example, alpha-linolenic acid (an omega-3 fatty acid) and gamma-linolenic acid (an omega-6 fatty acid) are two of the most well-known isomers of octadecatrienoic acid. wikipedia.org While there is extensive research on these and other isomers, specific information on the biological activity of Octadeca-7,9,12-trienoic acid is not as widely available in the scientific literature.

Below is a table detailing some of the known isomers of octadecatrienoic acid:

Common NameIUPAC NameNatural Source(s)
α-Linolenic acid(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acidMany cooking oils
γ-Linolenic acid(6Z,9Z,12Z)-octadeca-6,9,12-trienoic acidEvening primrose (Oenothera biennis)
Pinolenic acid(5Z,9Z,12Z)-octadeca-5,9,12-trienoic acidPine seeds (Pinus species)
Columbinic acid(5E,9Z,12Z)-octadeca-5,9,12-trienoic acidThalictrum seed oils
α-Eleostearic acid(9Z,11E,13E)-octadeca-9,11,13-trienoic acidTung oil (Vernicia fordii)
β-Eleostearic acid(9E,11E,13E)-octadeca-9,11,13-trienoic acid
Catalpic acid(9E,11E,13Z)-octadeca-9,11,13-trienoic acidYellow catalpa (Catalpa ovata), Southern catalpa (Catalpa bignonioides)
Punicic acid(9Z,11E,13Z)-octadeca-9,11,13-trienoic acidPomegranate (Punica granatum) seed oil
α-Calendic acid(8E,10E,12Z)-octadeca-8,10,12-trienoic acidPot marigold (Calendula officinalis)
β-Calendic acid(8E,10E,12E)-octadeca-8,10,12-trienoic acidPot marigold (Calendula officinalis)
Jacaric acid(8Z,10E,12Z)-octadeca-8,10,12-trienoic acidBlue jacaranda (Jacaranda mimosifolia)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2 B14727803 Octadeca-7,9,12-trienoic acid CAS No. 5776-46-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5776-46-5

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

octadeca-7,9,12-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-12H,2-5,8,13-17H2,1H3,(H,19,20)

InChI Key

RTILLKWKMLNKLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CC=CCCCCCC(=O)O

Origin of Product

United States

Biosynthetic Pathways of Octadecatrienoic Acids

Enzymatic Biogenesis of Octadecanoids

The biosynthesis of octadecanoids, a class of signaling molecules derived from 18-carbon fatty acids, is a complex process involving several enzymatic pathways. These pathways are crucial for various physiological and pathophysiological responses in both plants and animals. The metabolism of octadecatrienoic acids is initiated by the action of several key enzymes that introduce oxygen into the fatty acid backbone, leading to a diverse array of bioactive products.

Role of Lipoxygenases (LOX) in Hydroperoxide Formation

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) to produce fatty acid hydroperoxides. jax.org This is often the initial and rate-limiting step in the biosynthesis of many bioactive lipids. nih.gov In plants, LOXs react with C18 PUFAs like linoleic and α-linolenic acid to form predominantly 13-hydroperoxyoctadecadienoic acid (13-HPODE) and 13-hydroperoxyoctadecatrienoic acid (13-HPOT), respectively. nih.gov The specificity of LOX enzymes can vary, leading to the formation of different positional isomers of hydroperoxides. For instance, maize seeds contain a 9-lipoxygenase that specifically oxidizes linoleic and linolenic acids to their corresponding 9(S)-hydroperoxides. researchgate.net

The reaction mechanism involves the abstraction of a hydrogen atom from a methylene group in the pentadiene system of the fatty acid, followed by the insertion of molecular oxygen. youtube.com The resulting hydroperoxy fatty acids can then be further metabolized by other enzymes to produce a variety of signaling molecules, including jasmonates in plants. nih.gov

Table 1: Lipoxygenase Products from Octadecatrienoic Acid Isomers

Enzyme Substrate Major Product(s)
Soybean Lipoxygenase-1 α-Linolenic Acid 13(S)-Hydroperoxy-9,11,15-octadecatrienoic acid (13-HPOT)
Maize 9-Lipoxygenase α-Linolenic Acid 9(S)-Hydroperoxy-10,12,15-octadecatrienoic acid (9-HPOT) researchgate.net

Contribution of Cyclooxygenases (COX) to Oxidative Metabolism

Cyclooxygenases (COX), also known as prostaglandin-endoperoxide synthases, are key enzymes in the pathway leading to the synthesis of prostaglandins (B1171923) and thromboxanes. nih.gov There are two main isoforms, COX-1 and COX-2. nih.gov While their primary substrate is the 20-carbon arachidonic acid, COX enzymes can also metabolize 18-carbon PUFAs. nih.gov

COX-2, in particular, can oxygenate α-linolenic acid. nih.gov The metabolism of omega-6 fatty acids by COX enzymes leads to the production of pro-inflammatory prostaglandins, whereas the metabolism of omega-3 fatty acids can result in less inflammatory or even anti-inflammatory products. nih.gov The reaction involves a bis-dioxygenation of the fatty acid to form an unstable prostaglandin G2 (PGG2) intermediate, which is then reduced to prostaglandin H2 (PGH2). nih.gov PGH2 serves as a precursor for various other prostaglandins. nih.gov

Cytochrome P450 (CYP) Pathways in Epoxide and Hydroxyl Formation

The cytochrome P450 (CYP) superfamily of enzymes represents a major pathway for the oxidative metabolism of fatty acids, leading to the formation of epoxides and hydroxylated derivatives. nih.gov These enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds. nih.gov CYP epoxygenases metabolize PUFAs to epoxide products, which have a range of biological activities. nih.gov

In the context of 18-carbon fatty acids, CYP enzymes can epoxidize the double bonds of linoleic acid and α-linolenic acid. acs.org For example, α-linolenic acid can be metabolized to 9,10-, 12,13-, and 15,16-epoxides. acs.org These epoxy fatty acids are important signaling molecules involved in the regulation of inflammation, blood pressure, and pain. researchgate.netnih.gov

Table 2: Cytochrome P450-Derived Epoxides from α-Linolenic Acid

CYP Isoform Substrate Epoxide Products
P4502CAA and P4502C2 α-Linolenic Acid 9,10-epoxide, 12,13-epoxide, 15,16-epoxide (in roughly equal ratios) acs.org

Soluble Epoxide Hydrolase (sEH)-Mediated Diol Production

The biological activity of epoxy fatty acids is often terminated by their hydrolysis to the corresponding vicinal diols, a reaction catalyzed by epoxide hydrolases (EHs). wikipedia.org The soluble epoxide hydrolase (sEH) is a key enzyme in this process, converting epoxides into generally less active diols. nih.govwikipedia.org This enzymatic hydration is a critical step in regulating the levels and signaling functions of epoxy fatty acids. rsc.org

The sEH enzyme is a target for therapeutic intervention in various diseases, as inhibition of sEH can increase the levels of beneficial epoxy fatty acids. nih.govnih.gov The hydrolysis of epoxides by sEH is a highly efficient process, contributing to the short in vivo half-life of these signaling molecules. nih.gov

Desaturase and Elongase Activities in Octadecatrienoic Acid Synthesis

The synthesis of various polyunsaturated fatty acids, including different isomers of octadecatrienoic acid, is dependent on the activities of fatty acid desaturases (FADS) and elongases (ELOVL). researchgate.net These enzymes are responsible for introducing double bonds and extending the carbon chain of fatty acids, respectively.

The FADS2 gene product, a Δ6-desaturase, is a key rate-limiting enzyme in the conversion of linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3) into longer-chain, more unsaturated fatty acids. nih.govresearchgate.net For instance, FADS2 introduces a double bond at the Δ6 position of linoleic acid to form γ-linolenic acid (18:3n-6). researchgate.net Similarly, elongases add two-carbon units to the fatty acid chain. bohrium.com The interplay between desaturases and elongases is crucial for producing the diverse array of PUFAs found in biological systems. rsc.orgplos.org

Specific Enzymatic Transformations (e.g., Diol Synthase Activity)

In addition to the major pathways described above, specific enzymes can carry out unique transformations of octadecatrienoic acids and their derivatives. One such example is diol synthase. Some fungi and bacteria possess linoleate diol synthases, which are bifunctional enzymes that can convert linoleic acid into dihydroxy fatty acids. nih.govnih.gov For example, a diol synthase from the cyanobacterium Nostoc sp. PCC 7120 converts α-linolenic acid into (10E,12E,14E)-9,16-dihydroxy-10,12,14-octadecatrienoic acid. nih.gov These enzymes typically have both a lipoxygenase and a hydroperoxide isomerase domain, allowing for the sequential formation of a hydroperoxide and its subsequent conversion to a diol. researchgate.net

Non-Enzymatic Oxidation Routes

Polyunsaturated fatty acids, including octadecatrienoic acids, are susceptible to oxidation through non-enzymatic pathways, primarily autoxidation and photo-oxidation. These processes are initiated by factors such as reactive oxygen species (ROS) and light, leading to a variety of oxidized products. nih.govnih.govnih.gov

Autoxidation: This process is a free-radical chain reaction involving the spontaneous reaction of molecular oxygen with lipids. helsinki.fi It typically involves three phases: initiation, propagation, and termination. For octadecatrienoic acids, the presence of multiple double bonds makes them particularly vulnerable to hydrogen abstraction at the bis-allylic positions, initiating a cascade that forms lipid hydroperoxides as the primary products. helsinki.finih.gov These hydroperoxides are unstable and can be further converted into a complex mixture of secondary products, including ketones and other degradation compounds. nih.govlipotype.com The rate of autoxidation can be influenced by factors such as the presence of antioxidants like α-tocopherol, which can inhibit the reaction at certain concentrations but may act as a pro-oxidant at higher levels. nih.gov Studies on conjugated linoleic acid (CLA), an isomer of linoleic acid, show that it follows the hydroperoxide pathway during autoxidation, forming various hydroperoxide isomers. helsinki.fibohrium.com

Biosynthetic Origin Across Biological Kingdoms

Plant Octadecanoid Pathways, Including Jasmonate Biosynthesis

In the plant kingdom, octadecatrienoic acids are precursors to a class of signaling molecules known as octadecanoids, which include the phytohormone jasmonic acid (JA). oup.comoup.com The biosynthesis of jasmonates is a well-characterized enzymatic cascade known as the octadecanoid pathway. wikipedia.orgresearchgate.net

The pathway begins with the release of α-linolenic acid (an 18:3 fatty acid) from chloroplast membranes by lipases. wikipedia.orgnih.gov This is followed by a series of reactions localized in different cellular compartments:

Chloroplast:

Oxygenation: The enzyme 13-lipoxygenase (13-LOX) catalyzes the introduction of molecular oxygen into α-linolenic acid to form 13(S)-hydroperoxyoctadecatrienoic acid (13-HPOT). oup.comresearchgate.net

Dehydration and Cyclization: The 13-HPOT is then converted by allene (B1206475) oxide synthase (AOS) into an unstable allene oxide. oup.comportlandpress.com This intermediate is rapidly cyclized by allene oxide cyclase (AOC) to produce the first cyclic intermediate, 12-oxo-phytodienoic acid (OPDA). wikipedia.orgportlandpress.comuni-hohenheim.de

Peroxisome:

Reduction: After transport into the peroxisome, OPDA is reduced by 12-oxo-phytodienoic acid reductase 3 (OPR3). nih.govuni-hohenheim.deresearchgate.net

β-Oxidation: The resulting product undergoes three cycles of β-oxidation to shorten the carboxylic acid side chain, ultimately yielding (+)-7-iso-jasmonic acid, which then epimerizes to the more stable (-)-jasmonic acid. wikipedia.orgresearchgate.net

Jasmonic acid and its derivatives, collectively known as jasmonates, regulate a wide array of plant processes, including defense against herbivores and pathogens, as well as developmental processes like seed germination and senescence. oup.comnih.gov

Key Enzymes in Plant Jasmonate Biosynthesis
EnzymeAbbreviationFunctionCellular Location
LipoxygenaseLOXOxygenates α-linolenic acid to form 13-HPOT. oup.comresearchgate.netChloroplast
Allene Oxide SynthaseAOSConverts 13-HPOT to an unstable allene oxide. oup.comportlandpress.comChloroplast
Allene Oxide CyclaseAOCCyclizes the allene oxide to form 12-oxo-phytodienoic acid (OPDA). portlandpress.comuni-hohenheim.deChloroplast
12-oxo-phytodienoic acid ReductaseOPRReduces the cyclopentenone ring of OPDA. nih.govuni-hohenheim.dePeroxisome

Mammalian Biosynthesis of Octadecatrienoic Acid Metabolites

In mammals, octadecatrienoic acids are primarily obtained from the diet, as they cannot be synthesized de novo. nih.gov Once ingested, these fatty acids are metabolized by several major enzymatic pathways that also act on other polyunsaturated fatty acids like arachidonic acid. nih.govnih.gov The key enzyme families involved are cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. nih.govacs.orgresearchgate.net

Cyclooxygenase (COX) Pathway: The two COX isoforms, COX-1 and COX-2, are well-known for their role in converting arachidonic acid into prostaglandins and thromboxanes. creative-proteomics.comresearchgate.netnih.gov While their primary substrates are 20-carbon fatty acids, they can also metabolize 18-carbon fatty acids. For example, α-linolenic acid is a substrate for COX-2. nih.gov

Lipoxygenase (LOX) Pathway: Mammalian LOX enzymes catalyze the insertion of oxygen into polyunsaturated fatty acids to form hydroperoxy derivatives, which are then converted to bioactive mediators like leukotrienes and lipoxins. creative-proteomics.comnih.gov Different LOX isoforms can act on octadecatrienoic acids to produce various monohydroxy products. nih.gov

Cytochrome P450 (CYP) Pathway: CYP enzymes metabolize polyunsaturated fatty acids to produce epoxides and hydroxylated derivatives. researchgate.netresearchgate.net These metabolites are involved in various physiological processes.

The resulting oxidized metabolites of octadecatrienoic acids, collectively known as octadecanoids, are emerging as functional lipid mediators involved in processes like inflammation and cell proliferation. nih.govnih.gov

Microbial and Fungal Contributions to Host Octadecanoid Pool

Microorganisms, particularly those residing in the mammalian gut, play a significant role in metabolizing dietary fatty acids, thereby contributing to the host's pool of octadecanoids. nih.govacs.org The gut microbiome can generate a variety of unique fatty acid metabolites through processes like hydroxylation, oxidation, and conjugation. frontiersin.orgnih.govnih.gov

For instance, certain species of gut bacteria, such as Lactobacillus plantarum, can convert linoleic acid into hydroxy fatty acids like 10-hydroxy-cis-12-octadecenoic acid (HYA). frontiersin.orgnih.govresearchgate.net These microbial metabolites can then be absorbed by the host and may influence host physiology. nih.govresearchgate.net Research has shown that these gut-derived fatty acid metabolites can interact with host cell receptors and modulate signaling pathways related to inflammation and metabolism. frontiersin.orgnih.gov

Metabolism and Derivatization of Octadecatrienoic Acids

Primary Oxidative Metabolites

The initial step in the metabolism of octadecatrienoic acids involves the introduction of oxygen to form a variety of oxidized products. This process can be initiated by different enzyme families, leading to a range of primary oxidative metabolites.

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene system. nih.govnih.gov Depending on the specific LOX enzyme and its positional specificity, a hydroperoxy group is introduced at various carbon atoms of the fatty acid backbone. For an octadeca-7,9,12-trienoic acid, with its double bonds at positions 7, 9, and 12, LOX enzymes could potentially abstract a hydrogen atom from the bis-allylic positions at C-11 and C-8, leading to the formation of various hydroperoxy-octadecatrienoic acid (HOTrE) isomers. The reaction with molecular oxygen then typically proceeds in an antarafacial manner. nih.gov The resulting hydroperoxides are often unstable and serve as key intermediates for the synthesis of other oxidized fatty acids.

Cytochrome P450 (CYP) enzymes represent another major pathway for the oxidative metabolism of PUFAs. nih.govnih.govmdpi.comresearcher.lifensf.gov These enzymes can catalyze the epoxidation of the double bonds within the fatty acid chain. In the case of this compound, CYP-mediated epoxidation would likely result in the formation of various epoxy-octadecatrienoic acid (EpODE) regioisomers, such as 7,8-epoxy-, 9,10-epoxy-, and 12,13-epoxy-octadecadienoic acids. These epoxides are known to be important signaling molecules involved in the regulation of various physiological processes. nih.gov

Dihydroxy-octadecatrienoic acids (DiHODE) can be formed through several enzymatic routes. One major pathway involves the hydrolysis of epoxy-octadecatrienoic acids by soluble epoxide hydrolase (sEH), which converts the epoxide group into a vicinal diol. nih.gov This conversion of epoxides to their corresponding diols often alters their biological activity. Alternatively, DiHODEs can be produced through the sequential action of different lipoxygenases or via the reduction of hydroperoxy-epoxy intermediates.

Monohydroxy-octadecatrienoic acids (HOTrE) are primarily formed through the reduction of the corresponding hydroperoxy-octadecatrienoic acids (HOTrEs) by peroxidases, such as glutathione (B108866) peroxidases. These hydroxy fatty acids are generally more stable than their hydroperoxy precursors and have their own distinct biological activities. Cyclooxygenase (COX) enzymes, particularly COX-2, can also contribute to the formation of hydroxy fatty acids from various PUFA substrates. nih.govnih.gov

Keto-octadecatrienoic acids are formed by the dehydration of hydroperoxy fatty acids or the oxidation of hydroxy fatty acids. These metabolites contain a ketone functional group and are part of the complex cascade of lipid mediators. Their formation adds another layer of complexity and potential for biological activity to the metabolic profile of octadecatrienoic acids.

Secondary Metabolite Transformations

The primary oxidative metabolites of octadecatrienoic acids can undergo further transformations, leading to a diverse array of secondary metabolites. A major pathway for the catabolism of these oxidized fatty acids is β-oxidation. wikipedia.orgnih.govlibretexts.orgnih.gov This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid, leading to chain-shortened metabolites. The presence of double bonds, hydroxyl, or keto groups can influence the enzymes and pathways involved in their complete degradation. Other secondary modifications can include further oxidations, reductions, and conjugations, creating a complex network of signaling molecules derived from the initial octadecatrienoic acid. researchgate.net

Incorporation into Cellular Lipid Pools (e.g., Phospholipids (B1166683), Triacylglycerols)

The metabolic fate of dietary fatty acids, including their incorporation into various cellular lipid pools, is a critical aspect of lipid biochemistry. For octadecatrienoic acids, particularly conjugated linolenic acid (CLnA) isomers like punicic acid, α-eleostearic acid, jacaric acid, and calendic acid, research indicates a dynamic process of absorption, metabolism, and distribution into cellular lipids such as phospholipids and triacylglycerols. These fatty acids are not only stored for energy but are also integrated into the structural components of cell membranes, influencing their properties and functions.

Following dietary intake, these specialized fatty acids are absorbed and can be found in various tissues. Studies in animal models, primarily rats and mice, have demonstrated that the incorporation of these fatty acids is not uniform across all tissues or lipid classes. Instead, a preferential distribution occurs, suggesting specific metabolic handling and physiological roles.

Detailed Research Findings

One of the key findings is that some CLnA isomers are metabolized to conjugated linoleic acid (CLA), which is then found in various lipid fractions. For instance, punicic acid is readily converted to the cis-9, trans-11 CLA isomer in vivo. nih.gov This conversion is a significant metabolic step that influences the fatty acid profile of cellular lipids.

Studies focusing on specific CLnA isomers have provided more detailed insights:

Punicic Acid: When rats were supplemented with pomegranate seed oil, rich in punicic acid, this fatty acid was detected in adipose tissue, with percentages ranging from 2.13% to 4.99% in retroperitoneal adipose tissue and 2.13% to 4.83% in epididymal adipose tissue. nih.gov Interestingly, only trace amounts were found in muscle tissue, highlighting a preferential accumulation in fat stores. nih.gov Further research has indicated that feeding with pomegranate seed oil can increase the levels of total triacylglycerols and phospholipids in the serum of rats. nih.gov In mice, dietary supplementation with punicic acid led to a significant reduction in hepatic triacylglycerol content. mdpi.com

Jacaric Acid: This CLnA isomer has been shown to be efficiently incorporated into cellular lipids, which is linked to its biological activities. nih.gov Its incorporation into cellular lipids contributes to increased lipid peroxidation, a key mechanism in certain types of programmed cell death. nih.gov

Conjugated Linolenic Acids (General): Research on a mixture of CLnA isomers (cis-9,trans-11,cis-15 18:3 and cis-9,trans-13,cis-15 18:3) in rats showed that these fatty acids, along with rumenic acid (a CLA isomer), preferentially accumulated in neutral lipids, which primarily consist of triacylglycerols. nih.gov These CLnAs were found to constitute up to 3% of the total fatty acids in adipose tissue. nih.gov Notably, the metabolites of these CLnAs, with longer and more unsaturated chains, were exclusively detected in the phospholipids of the liver and plasma. nih.gov

The distribution of these fatty acids within the lipid classes reveals a distinct pattern. While the parent CLnAs are predominantly found in the neutral lipid fraction (storage), their elongated and desaturated metabolites are channeled towards the phospholipid fraction (structural and signaling). nih.govresearchgate.net This suggests a metabolic hierarchy where different forms of these fatty acids are directed towards specific functional pools within the cell.

The table below summarizes the findings on the incorporation of punicic acid into the adipose tissue of rats fed different concentrations of pomegranate seed oil (PSO), which is rich in punicic acid.

Incorporation of Punicic Acid into Adipose Tissue of Rats

Data represents the percentage of punicic acid in the total fatty acids of different adipose tissues after 40 days of supplementation with pomegranate seed oil (CLNA).

TissueControlCLNA 1%CLNA 2%CLNA 4%
Retroperitoneal Adipose TissueNot Detected2.13%3.85%4.99%
Epididymal Adipose TissueNot Detected2.13%3.79%4.83%
Data adapted from de Melo et al. (2016). nih.gov

Further illustrating the differential distribution, a study on conjugated linoleic acid (a metabolite of some CLnAs) in pig tissues showed that while the distribution in storage fats like inner back fat and omental fat mirrored the dietary intake, the major phospholipids in the liver showed a marked increase in the 9-cis, 11-trans-CLA isomer. nih.gov

Cellular and Molecular Mechanisms of Action of Octadecanoids

Receptor Interactions and Ligand-Binding Studies

The biological activities of octadecanoids, such as Octadeca-7,9,12-trienoic acid, are often initiated by their interaction with specific cellular receptors. These binding events trigger downstream signaling cascades that modulate various physiological processes.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as transcription factors to regulate gene expression, particularly in energy metabolism. nih.gov There are three main subtypes: PPARα, PPARγ, and PPARβ/δ, all of which are activated by fatty acids. nih.govnih.gov Upon binding to a fatty acid ligand, PPARs modulate the transcription of genes involved in glucose metabolism, lipid storage, and the metabolism of fatty acids. nih.gov

PPARα and PPARδ are prevalent in tissues with high oxidative activity, where they control genes related to substrate delivery and energy homeostasis. nih.gov Conversely, PPARγ is a key regulator of lipogenesis and is highly expressed in adipose tissue. nih.gov The activation of PPARs is a primary mechanism by which fatty acids exert their influence on cellular function. nih.gov By acting as natural ligands, polyunsaturated fatty acids can influence metabolic and inflammatory pathways through PPAR-mediated gene regulation.

Table 1: Overview of PPAR Subtypes and Their Functions

Receptor Subtype Primary Location(s) Key Functions
PPARα Oxidative tissues (e.g., liver, heart) Fatty acid oxidation, regulation of energy homeostasis. nih.gov
PPARγ White adipose tissue, macrophages Lipogenesis, lipid synthesis, fat storage, immune regulation. nih.govnih.gov

| PPARβ/δ | Oxidative tissues | Regulation of energy homeostasis, substrate delivery. nih.gov |

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel known for its role in detecting noxious stimuli, including heat and irritants. nih.gov Research has shown that certain oxidized linoleic acid metabolites (OLAMs), which are structurally related to this compound, can act as endogenous agonists for TRPV1. nih.gov For instance, after tissue injury, levels of linoleic acid metabolites such as 9,10-DiHOME, 12,13-DiHOME, 9(10)-EpOME, and 12(13)-EpOME increase in the spinal cord. nih.gov These lipid metabolites have been demonstrated to activate TRPV1, contributing to inflammatory pain and hypersensitivity. nih.gov This suggests that polyunsaturated fatty acid derivatives can directly engage and activate TRPV1, implicating them in sensory and pain signaling pathways. nih.gov

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial for transducing extracellular signals into intracellular responses. nih.govnih.gov Upon ligand binding, GPCRs activate intracellular G proteins, which in turn modulate downstream effectors. nih.gov A number of GPCRs are known to be activated by lipid-based agonists. nih.gov For example, GPR119, a Gs-coupled receptor, responds to lipid agonists to regulate insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion. nih.gov The interaction of fatty acids with these receptors can initiate a variety of signaling pathways, including the formation of cAMP and the mobilization of intracellular calcium. nih.gov While specific interactions for this compound are a subject for further research, the established role of other fatty acids as GPCR ligands points to a plausible mechanism of action.

Regulation of Gene Expression and Transcription Factor Activity (e.g., NF-κB)

Octadecanoids can influence cellular activity by modulating the expression of specific genes, often through interaction with transcription factors like Nuclear Factor-kappa B (NF-κB). NF-κB is a key protein complex that controls the transcription of DNA, cytokine production, and cell survival. Research on other natural compounds, such as oleanolic acid, has demonstrated the ability to downregulate target genes by inhibiting NF-κB signaling. nih.gov

Furthermore, the activation of PPARs by fatty acids is a direct mechanism for regulating gene expression. nih.gov When a fatty acid binds to a PPAR, the receptor-ligand complex can directly influence the transcription of genes involved in inflammation and metabolism. nih.govnih.gov This provides a pathway for octadecanoids to exert control over cellular processes without direct interaction with transcription factors like NF-κB, but rather through an upstream receptor-mediated mechanism.

Influence on Cellular Membrane Fluidity and Structure

The composition of fatty acids within cellular membranes is a critical determinant of the membrane's physical properties, including its fluidity. frontiersin.org Polyunsaturated fatty acids, like this compound, play a significant role in this process. When integrated into the phospholipid bilayer, the cis double bonds characteristic of many natural unsaturated fatty acids create kinks in their hydrocarbon tails. These kinks prevent the fatty acids from packing closely together, thereby increasing the space between phospholipids (B1166683) and enhancing membrane fluidity. khanacademy.org

Studies have shown that exogenous fatty acids can be incorporated into cellular membranes, subsequently altering their physical properties. nih.gov An increase in membrane fluidity can, in turn, affect the function of membrane-embedded proteins, such as receptors and enzymes. frontiersin.org The fluidizing effect of polyunsaturated fatty acids is dependent on factors like concentration and the specific fatty acid , but it represents a fundamental mechanism by which these molecules impact cellular function. frontiersin.orgnih.gov

Enzymatic Modulation and Inhibition (e.g., α-amylase, α-glucosidase, COX, LOX)

Octadecanoids can act as modulators or inhibitors of various enzymes, thereby influencing metabolic and inflammatory pathways.

One therapeutic strategy for managing hyperglycemia involves inhibiting key carbohydrate-digesting enzymes, such as α-amylase and α-glucosidase. nih.govnih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Numerous plant-derived compounds have been shown to inhibit these enzymes, thereby slowing glucose absorption. nih.gov

In the context of inflammation, the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are of central importance. nih.govresearchgate.net These enzymes catalyze the conversion of polyunsaturated fatty acids like arachidonic acid into pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. researchgate.netrsc.org Inhibiting both COX and LOX pathways is a therapeutic goal for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov Research on linoleyl hydroxamic acid, a derivative of the C18 fatty acid linoleic acid, showed significant inhibitory activity against LOX enzymes, with a much weaker effect on COX enzymes. nih.gov This demonstrates that fatty acid derivatives can act as potent and sometimes selective inhibitors of the enzymes involved in inflammatory processes.

Table 2: Research Findings on Enzymatic Inhibition by Fatty Acid Derivatives

Enzyme(s) Inhibitor Studied Observed Effect Source(s)
15-Lipoxygenase (15-LO) Linoleyl hydroxamic acid High inhibition (IC₅₀: 0.02 μM) nih.gov
12-Lipoxygenase (12-LO) Linoleyl hydroxamic acid Strong inhibition (IC₅₀: 0.6 μM) nih.gov
5-Lipoxygenase (h5-LO) Linoleyl hydroxamic acid Moderate inhibition (IC₅₀: 7 μM) nih.gov
Cyclooxygenase-1/2 (COX-1/2) Linoleyl hydroxamic acid Weak inhibition (IC₅₀: 60 μM) nih.gov

| α-Amylase & α-Glucosidase | Plant Extracts | Moderate to strong inhibition observed with various extracts. | nih.gov |

Participation in Cellular Signaling Pathways

This compound and related polyunsaturated fatty acids are integral components of complex cellular signaling networks that govern cell fate and function. Research has demonstrated their involvement in critical pathways that regulate cell proliferation, apoptosis (programmed cell death), and inflammatory responses. The mechanisms of action often involve the modulation of key protein kinases and transcription factors, leading to a cascade of downstream effects that can influence the development and progression of various physiological and pathological states, including cancer.

Modulation of Apoptotic Pathways

Studies have shown that certain trienoic acids can effectively trigger apoptosis in tumor cells through the mitochondrial pathway. nih.govnih.gov This intrinsic pathway of apoptosis is a critical defense mechanism against uncontrolled cell growth. The process is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.

In Jurkat tumor cells, a model for leukemia, a synthetic trienoic acid analog has been shown to induce apoptosis by activating the mitochondrial pathway. nih.govnih.gov This is a significant finding, as it points to the potential of these fatty acids to selectively eliminate cancer cells. The activation of this pathway underscores the role of mitochondria as key regulators of cell death and highlights them as a target for therapeutic intervention. nih.gov

Influence on Major Kinase Signaling Cascades

The cellular response to external and internal stimuli is largely mediated by a complex web of signaling pathways, in which protein kinases play a central role. Research on a representative trienoic acid in Jurkat tumor cells has provided detailed insights into its influence on nine major signaling pathways that are crucial for cell growth and differentiation. nih.gov The study utilized multiplex analysis to simultaneously measure the phosphorylation status of key kinases in these pathways, offering a comprehensive view of the compound's impact on cellular signaling. nih.gov

The investigation revealed a significant inhibitory effect on the phosphorylation of several critical signaling proteins, as detailed in the table below. This inhibition disrupts the normal signaling cascades that promote cell proliferation and survival, thereby contributing to the anti-cancer effects of the trienoic acid. nih.gov

Signaling PathwayTarget ProteinEffect of Trienoic Acid
PI3K/AktAktInhibition of phosphorylation
MAPK/ERKERK1/2Inhibition of phosphorylation
JAK/STATSTAT3, STAT5Inhibition of phosphorylation
mTORp70S6KInhibition of phosphorylation
JNKJNKInhibition of phosphorylation
p38 MAPKp38Inhibition of phosphorylation
NF-κBNF-κBInhibition of phosphorylation
CREBCREBInhibition of phosphorylation

This table summarizes the observed effects of a trienoic acid on the phosphorylation status of key proteins in major cellular signaling pathways in Jurkat tumor cells, based on research findings. nih.gov

The broad-spectrum inhibition of these pro-survival pathways highlights the multi-targeted nature of trienoic acids in exerting their biological effects. By simultaneously downregulating multiple pathways that are often hyperactivated in cancer cells, these fatty acids can effectively arrest cell growth and induce apoptosis. nih.gov

Physiological and Biological Significance of Octadecanoids

Role in Inflammation and Immune Response Modulation

While various octadecanoids, such as metabolites of linoleic acid, are known to regulate inflammation and modulate immune responses, there is currently a lack of specific research detailing the role of Octadeca-7,9,12-trienoic acid in these processes. ontosight.ai Studies on other octadecatrienoic acid isomers have shown both pro-inflammatory and anti-inflammatory potential, highlighting the necessity for specific investigation of each isomer. taylorandfrancis.commdpi.com For instance, some polyunsaturated fatty acids are precursors to potent bioregulators like prostaglandins (B1171923) and leukotrienes, which are key players in inflammation. mdpi.com

Involvement in Metabolic Regulation

The broader class of octadecanoids has been implicated in the mediation of metabolic processes. ontosight.ai For example, studies on γ-linolenic acid (6,9,12-octadecatrienoic acid) in rat hepatocytes have shown it is acylated into phospholipids (B1166683) and triacylglycerol and further metabolized to longer-chain fatty acids. nih.gov Research on a different compound, 9-oxo-10(E),12(E)-Octadecadienoic acid, has demonstrated its function as a potent agonist for PPARα, a key regulator of lipid metabolism. researchgate.net However, specific studies on how this compound is metabolized or its potential role in metabolic regulation are not available.

Contribution to Cell Proliferation and Tissue Structure

Octadecanoids are recognized for their role in modulating cell proliferation and tissue structure. ontosight.ai Research into various natural and synthetic trienoic acids has revealed cytotoxic activities against several tumor cell lines, including Jurkat, K562, and HeLa cells, often by inducing apoptosis through mitochondrial pathways. mdpi.comnih.gov Another related compound, 13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE), has been shown to suppress cell proliferation and attenuate the stemness of breast cancer cells. nih.gov Despite these findings for related compounds, there is no specific data available on the effects of this compound on cell proliferation or tissue structure.

Mediation of Pain Transmission and Nociception

The involvement of octadecanoids in pain transmission and nociception has been noted as a key area of their biological function. ontosight.ai However, the scientific literature lacks specific studies investigating the direct role or mechanisms of this compound in these pathways.

Function in Epidermal Barrier Formation

Linoleic acid, an 18-carbon fatty acid, is a crucial component of the epidermal barrier, where its metabolites play a fundamental role. ontosight.ai Unsaturated fatty acids, in general, can affect the calcium dynamics in epidermal keratinocytes and influence barrier function. Despite the established importance of octadecanoids in skin health, research specifically defining a role for this compound in the formation or function of the epidermal barrier has not been published.

Specific Roles in Plant Physiology

In the plant kingdom, octadecanoids are vital phytohormones, particularly those involved in the Jasmonate pathway, which regulates responses to biotic and abiotic stress. ontosight.ai

Regulation of Plant Growth and Development

Octadecanoids are central to regulating plant growth and development processes. ontosight.ai While specific isomers like α-linolenic acid are well-known precursors to jasmonates, the function of this compound in plant physiology remains uncharacterized in the available literature. The PlantFAdb (Plant Fatty Acid Database) lists an isomer, (7E,9Z,12Z)-Octadeca-7,9,12-trienoic acid (also known as Columbinic acid or Aquilegic acid), which is found in plants of the Thalictrum genus, but its specific regulatory functions are not detailed.

Response to Biotic and Abiotic Stress

Octadecanoids are central to how plants respond to a wide array of environmental challenges, encompassing both biotic and abiotic stresses. nih.gov The octadecanoid pathway, a key biosynthetic route, is activated by various stimuli, leading to the production of signaling molecules that orchestrate defensive and adaptive responses. nih.gov The precursor for this pathway is typically an 18-carbon, tri-unsaturated fatty acid like α-linolenic acid (ALA), which is released from chloroplast membranes upon stress perception. nih.govfrontiersin.org

Biotic Stress: Biotic stressors include attacks by pathogens (such as fungi and bacteria) and herbivores (like insects). nih.gov Mechanical wounding, such as that caused by insect feeding, is a potent activator of the octadecanoid pathway. plantarchives.orgontosight.ai This activation leads to the synthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs). nih.gov These molecules act as signals to induce the expression of defense-related genes, which can produce proteins that inhibit pathogen growth or deter herbivores. ontosight.aioup.com

Abiotic Stress: Plants also deploy the octadecanoid pathway to cope with non-living environmental stressors. nih.gov These include:

Drought and Salinity: Jasmonates are involved in mediating plant responses to water deficit and high salt concentrations. plantarchives.orgnih.gov

Temperature Extremes: Both low temperatures (chilling) and heat stress can trigger the pathway. nih.govplantarchives.org α-linolenic acid, in particular, helps maintain membrane integrity during cold stress and its conversion to jasmonates is a key part of the cold defense response. frontiersin.org Under heat stress, polyunsaturated fatty acids can be removed from membranes and sequestered into triacylglycerol to prevent cellular damage. mdpi.com

UV Radiation: Exposure to ultraviolet light has been shown to induce the expression of defense genes through the activation of the octadecanoid pathway. nih.govplantarchives.org

The levels of different fatty acids can change in response to stress. For instance, under drought conditions in wheat, the percentage of palmitic and oleic acid has been observed to increase, while linoleic and linolenic acid decrease, suggesting a remodeling of lipid composition to manage stress. nih.gov

Table 1: Role of the Octadecanoid Pathway in Plant Stress Response
Stress TypeSpecific StressorKey Molecules/Pathways InvolvedObserved Plant Response
BioticPathogen Infection (e.g., fungi, bacteria)Jasmonic Acid (JA), Jasmonoyl-isoleucine (JA-Ile), COI1-JAZ SignalingActivation of defense gene expression, production of anti-pathogen compounds. oup.com
Herbivore Attack / WoundingOctadecanoid Pathway, JasmonatesInduction of genes for proteinase inhibitors and other anti-herbivore defenses. plantarchives.orgontosight.ai
AbioticDrought, Salinityα-linolenic acid, JasmonatesActivation of antioxidant systems and regulation of stomatal closure. plantarchives.orgnih.govnih.gov
Temperature (Cold/Heat)α-linolenic acid, Lipases (e.g., HIL1)Maintenance of membrane fluidity (cold); sequestration of fatty acids to prevent toxicity (heat). frontiersin.orgmdpi.com
UV RadiationOctadecanoid PathwayInduction of protective genes, similar to wounding response. nih.govplantarchives.org

Signaling in Plant Defense Mechanisms

The octadecanoid pathway is a cornerstone of plant defense signaling. numberanalytics.com The process begins when a threat, such as herbivore damage or pathogen invasion, triggers the release of an 18-carbon polyunsaturated fatty acid like α-linolenic acid from chloroplast lipids. nih.gov This initiates a well-defined cascade of enzymatic reactions.

The signaling mechanism proceeds through several key steps:

Biosynthesis of Jasmonic Acid: Released linolenic acid is converted through a series of steps involving enzymes like lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC) into 12-oxo-phytodienoic acid (OPDA). nih.gov OPDA is then transported to the peroxisome where it is further processed to yield jasmonic acid (JA). nih.gov

Activation of the Signal: For maximum activity, JA is often conjugated to the amino acid isoleucine to form jasmonoyl-isoleucine (JA-Ile). plantarchives.org JA-Ile is recognized as the primary bioactive signal in this pathway. ontosight.ai

Core Signaling Complex: The perception of JA-Ile involves a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE 1 (COI1) and Jasmonate ZIM-domain (JAZ) proteins. ontosight.ai JAZ proteins are normally bound to transcription factors, such as MYC2, keeping them inactive. nih.govontosight.ai

Derepression of Transcription: When JA-Ile binds to the COI1-JAZ complex, it targets the JAZ protein for degradation via the 26S proteasome. oup.com The destruction of JAZ repressors liberates the transcription factors (e.g., MYC2), allowing them to activate the expression of a large suite of JA-responsive genes. nih.govontosight.ai

These genes encode a variety of defense products, including proteinase inhibitors that disrupt insect digestion, enzymes for the synthesis of toxic secondary metabolites, and proteins involved in repairing damage. oup.comnumberanalytics.com This signaling cascade allows for both local and systemic defense, preparing other parts of the plant for potential attack. nih.gov

Impact of Microbiome-Derived Octadecanoids on Host Biology

The gut microbiome plays a profound role in host physiology, partly by metabolizing dietary components into bioactive molecules. nih.gov Dietary lipids, including 18-carbon octadecanoids, are significantly transformed by gut microbes, yielding metabolites that can influence host health, metabolism, and immunity. nih.govtandfonline.com

The gut microbiota acts as a metabolic organ, capable of processes that the host cannot perform. nih.gov When dietary polyunsaturated fatty acids like linoleic acid enter the gut, they can be biotransformed by bacterial enzymes. tandfonline.com For example, certain species of Lactobacillus and Bifidobacterium can convert linoleic acid into conjugated linoleic acids (CLAs). nih.gov These microbial-derived CLAs are not simple byproducts; they are signaling molecules that can interact with host cell receptors to modulate physiological pathways. nih.gov

Research has highlighted several key impacts of these microbial lipid metabolites:

Modulation of Host Lipid Metabolism: The gut microbiota can influence the host's lipid profiles in serum, adipose tissue, and the liver. capes.gov.br Microbial activity can affect the absorption and breakdown of dietary fats, impacting conditions like hepatic steatosis (fatty liver). mdc-berlin.de

Immune System Regulation: Lipids synthesized or modified by the gut microbiome can be potent modulators of the immune system. nih.gov For example, certain bacterial-derived fatty acids and their metabolites can influence intestinal immune functions, such as the production of IgA antibodies and the activity of immune cells, thereby affecting inflammatory responses. tandfonline.comnih.gov

Production of Short-Chain Fatty Acids (SCFAs): While not octadecanoids, SCFAs (like acetate, propionate, and butyrate) are major products of microbial fermentation of dietary fibers and are critical for host health. sciencepublishinggroup.com They serve as an energy source for colonocytes and act as signaling molecules that can reach systemic circulation, influencing metabolism in the liver and pancreas, and even crossing the blood-brain barrier. researchgate.netyoutube.com The metabolism of longer-chain fatty acids occurs alongside these processes, contributing to the complex metabolic interplay between the microbiome and the host.

This microbial metabolism of fatty acids represents a crucial link between diet and host health, with the potential to influence a range of conditions from metabolic syndrome to inflammatory diseases. nih.govtandfonline.com

Table 2: Examples of Microbiome-Derived Lipid Metabolites and Their Host Effects
Dietary PrecursorMicrobial Metabolite(s)Producing Microbes (Examples)Reported Impact on Host Biology
Linoleic Acid (C18:2)Conjugated Linoleic Acids (CLAs)Lactobacillus, BifidobacteriumAnti-inflammatory signaling, potential prevention of diabetes, colitis, and atherosclerosis. nih.govtandfonline.com
Dietary FiberShort-Chain Fatty Acids (SCFAs) (e.g., Butyrate, Propionate, Acetate)Ruminococcus, Bacteroides, FaecalibacteriumEnergy source for colonocytes, regulation of host energy metabolism, appetite, and immune responses. sciencepublishinggroup.comresearchgate.net
Primary Bile Acids (Host-derived)Secondary Bile AcidsGut Commensal BacteriaInvolved in cholesterol metabolism and absorption. tandfonline.com
Palmitic AcidVarious MetabolitesHost and Bacterial EnzymesPlays a role in maintaining intestinal immunological homeostasis. tandfonline.com

Advanced Analytical and Methodological Approaches in Octadecatrienoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating and quantifying octadeca-7,9,12-trienoic acid from various biological and chemical matrices. The choice of technique depends on the sample complexity and the specific research question.

Gas chromatography, particularly when coupled with mass spectrometry, is a cornerstone for the analysis of fatty acids. For this compound and its isomers, analysis is typically performed on their more volatile fatty acid methyl ester (FAME) derivatives. The separation of these FAMEs is highly dependent on the polarity of the GC column's stationary phase.

Research Findings: Highly polar capillary columns, such as those containing cyanopropyl-based stationary phases (e.g., CP-Sil 88, SP-2560, TC-70), are essential for resolving the complex mixtures of C18 fatty acid isomers. nih.govnih.gov The separation is influenced by both the position and geometry (cis/trans) of the double bonds. Generally, for a given chain length, retention time increases with the number of double bonds. However, the unique conjugated system in this compound influences its elution behavior compared to non-conjugated isomers like alpha-linolenic acid. GC-MS combines the high-resolution separation of GC with the sensitive detection and structural information provided by mass spectrometry. The electron ionization (EI) mass spectra of FAMEs provide characteristic fragmentation patterns, including a molecular ion peak (M+•) and fragments corresponding to the loss of a methoxy (B1213986) group ([M-31]) and other hydrocarbon fragments, which aid in identification.

Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

ParameterTypical SettingPurpose
Column Highly polar capillary (e.g., 60-100m, 0.25mm ID, cyanopropyl siloxane)To achieve separation of positional and geometric isomers. nih.govacs.org
Carrier Gas Helium or HydrogenMobile phase for carrying analytes through the column.
Injection Mode Split/SplitlessTo introduce a small, precise volume of the sample onto the column.
Temperature Program Ramped oven temperature (e.g., 140°C to 240°C)To elute a wide range of FAMEs with good resolution.
Ionization Mode Electron Ionization (EI) at 70 eVTo generate reproducible mass spectra with extensive fragmentation for library matching.
Mass Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF)To separate ions based on their mass-to-charge ratio (m/z).

HPLC and its advanced version, UPLC, offer powerful alternatives for the analysis of octadecatrienoic acids, particularly for separating isomers without the need for derivatization, although derivatization is often used to enhance detection.

Research Findings: Silver ion HPLC (Ag+-HPLC) is an exceptionally effective technique for separating unsaturated fatty acids based on the number, position, and configuration of their double bonds. taylorandfrancis.comresearchgate.net The stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds of the fatty acids. The strength of this interaction depends on the steric accessibility of the double bonds, allowing for the separation of cis/trans isomers and positional isomers. researchgate.net For instance, trans isomers elute before cis isomers due to weaker complexation. This method has been successfully applied to resolve complex mixtures of conjugated linoleic acid (CLA) and conjugated linolenic acid (CLnA) isomers. researchgate.netresearchgate.net UPLC, with its smaller particle size columns, provides higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC, making it suitable for high-throughput lipidomic profiling that could include this compound. dovepress.com

Mass Spectrometry (MS)-Based Characterization and Profiling (e.g., QTOF-MS)

Mass spectrometry is indispensable for the structural confirmation and profiling of fatty acids. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, provide highly accurate mass measurements, which are crucial for determining elemental composition.

Research Findings: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred platform for targeted and untargeted lipidomics. dovepress.comnih.gov In negative ion electrospray ionization (ESI) mode, fatty acids are readily deprotonated to form [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation that can help locate double bonds, although their exact position can be challenging to determine without derivatization or specific fragmentation techniques. QTOF-MS analysis provides high mass accuracy for both the precursor and fragment ions, increasing confidence in compound identification. utar.edu.my This technique is particularly valuable for identifying oxidized metabolites of octadecatrienoic acids (e.g., hydroxy-octadecatrienoic acids), where the addition of oxygen atoms can be confirmed by the precise mass shift. utar.edu.mynih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the definitive structural elucidation of organic molecules, including fatty acids. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Research Findings: For this compound, ¹H NMR can distinguish between different types of protons. Olefinic protons (=CH) typically resonate in the 5.3-6.5 ppm region, with the chemical shifts and coupling constants providing information about the geometry of the double bonds and the nature of the conjugated system. Methylene protons adjacent to double bonds (allylic) and those between two double bonds (bis-allylic) also have characteristic chemical shifts. ¹³C NMR provides complementary information, with the carbon atoms of the double bonds appearing in the 120-135 ppm region. The specific chemical shifts of the olefinic carbons can help confirm the positions of the double bonds. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Groups in this compound

Functional GroupNucleusPredicted Chemical Shift (ppm)Notes
Carboxyl Carbon¹³C~179-181-COOH group.
Olefinic Carbons¹³C~125-135C=C double bonds. Shifts vary based on conjugation and cis/trans geometry.
Olefinic Protons¹H~5.3-6.5Protons on C=C double bonds. Conjugated protons are typically downfield.
Bis-allylic Protons¹H~2.7-2.9-CH₂- group between two double bonds (at C11).
Allylic Protons¹H~2.0-2.3-CH₂- groups adjacent to a double bond (at C6 and C14).
Terminal Methyl Proton¹H~0.9-1.0-CH₃ group at the end of the alkyl chain.

Computational Biology and Molecular Docking Studies of Octadecatrienoic Acid Interactions

Computational methods, including molecular docking and molecular dynamics simulations, are powerful in silico tools for predicting and analyzing the interactions between fatty acids and proteins. These approaches provide insights into binding affinities, preferred binding conformations, and the molecular basis of specificity.

Research Findings: While specific molecular docking studies on this compound are not widely published, research on related isomers like α-linolenic acid (ALA) and other fatty acids provides a strong framework for how such studies would be conducted. Molecular docking simulations have been used to predict the binding of ALA to protein targets involved in inflammatory pathways. These studies calculate the binding energy and identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the fatty acid's carboxyl group and alkyl chain.

Fatty acid-binding proteins (FABPs) are a major class of proteins that transport fatty acids within cells. nih.govtaylorandfrancis.com Computational studies on FABPs reveal a deep binding cavity and a "portal region" through which fatty acids are thought to enter. nih.gov Molecular dynamics simulations suggest that the binding process is dynamic and that the specific structure of each FABP isoform influences its affinity for different fatty acids. nih.gov For this compound, docking studies would likely investigate its fit within the binding pockets of various FABP isoforms or metabolic enzymes (e.g., cyclooxygenases, lipoxygenases), helping to hypothesize its potential biological roles and metabolic fate.

Application of Isotopic Labeling in Metabolic Tracing Studies

Isotopic labeling is a dynamic approach used to trace the metabolic fate of molecules in biological systems. By replacing certain atoms in this compound with stable isotopes (e.g., ¹³C or ²H), researchers can follow its absorption, distribution, and conversion into other metabolites.

Research Findings: Stable isotope tracing, coupled with analysis by mass spectrometry or NMR, is a powerful method for elucidating metabolic pathways. researchgate.net For example, cells or organisms can be supplied with ¹³C-labeled this compound. Subsequent analysis of intracellular metabolites can reveal the extent to which it is incorporated into complex lipids (like phospholipids (B1166683) and triglycerides), elongated or desaturated to form longer-chain fatty acids, or broken down via β-oxidation. researchgate.net The pattern of isotope incorporation into downstream metabolites provides quantitative information on metabolic fluxes, allowing researchers to understand how different conditions (e.g., disease states) affect the metabolism of this specific fatty acid. This approach is crucial for moving beyond static concentration measurements to understand the dynamics of fatty acid metabolism.

Q & A

Basic: What analytical methods are recommended for identifying and differentiating GLA from structurally similar fatty acids like α-linolenic acid?

Answer:
GLA ((6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid) can be distinguished from α-linolenic acid (9Z,12Z,15Z isomer) using gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-23 or equivalent). Retention times for GLA typically range around 13.6–13.9 minutes under optimized conditions, while α-linolenic acid elutes later (~13.9–14.3 minutes) due to differences in double-bond positions . Nuclear magnetic resonance (NMR) spectroscopy further confirms structural specificity, particularly the δ 5.3–5.4 ppm region for protons adjacent to double bonds .

Basic: What standardized protocols exist for quantifying GLA in biological matrices?

Answer:
GC-MS with internal standards (e.g., heptadecanoic acid, C17:0) is widely used. Sample preparation involves lipid extraction (Folch method), methylation (BF₃-methanol), and separation on a 30 m × 0.25 mm ID column with helium carrier gas. Calibration curves (0.1–4.0 mg/mL) show linearity (R² ≥ 0.998) and limits of detection (LOD) of 0.03 mg/mL . For tissue imaging, matrix-assisted laser desorption/ionization (MALDI) at 40 µm resolution can localize GLA in lung tissue .

Advanced: How can researchers reconcile contradictory bioactivity data for GLA across in vitro models?

Answer:
Discrepancies often arise from model-specific factors:

  • Microbial susceptibility: Gram-positive bacteria (e.g., Staphylococcus aureus) show variable MICs (0.19–3.12 mmol/L) due to differences in membrane permeability .
  • Inflammation studies: GLA’s role as a precursor to anti-inflammatory mediators (e.g., prostaglandin E₁) vs. pro-inflammatory arachidonic acid derivatives depends on cell type (e.g., macrophages vs. endothelial cells) and downstream enzyme activity (e.g., COX/LOX inhibition) .
    Standardize experimental conditions (e.g., serum-free media, controlled oxygen levels) and validate purity (>98% by HPLC) to minimize variability .

Advanced: What challenges arise in synthesizing hydrolysis-resistant GLA derivatives, and how are they addressed?

Answer:
GLA’s conjugated triene system is prone to oxidation and hydrolysis. Stabilization strategies include:

  • Esterification: Synthesizing phenylalanine conjugates via carbodiimide coupling, improving mitochondrial uptake in cell models .
  • Encapsulation: Lipid nanoparticles or cyclodextrin complexes enhance stability in aqueous environments .
  • Antioxidant additives: Co-formulation with 0.01% BHT or nitrogen-blanketed storage mitigates peroxidation .

Basic: How are GLA’s metabolic pathways studied experimentally?

Answer:

  • Isotopic tracing: ¹³C-labeled GLA tracks incorporation into dihomo-γ-linolenic acid (DGLA) and arachidonic acid in hepatocytes .
  • Enzyme inhibition: COX-2 inhibitors (e.g., celecoxib) or δ-5-desaturase blockers isolate specific pathway nodes .
  • Knockout models: Fads2⁻/⁻ mice clarify Δ-6-desaturase’s role in GLA elongation .

Basic: What storage conditions preserve GLA stability in research settings?

Answer:

  • Temperature: Store at −80°C under argon to prevent peroxidation .
  • Solubility: Dissolve in ethanol or dimethyl sulfoxide (DMSO) at 10 mM stock concentrations, avoiding aqueous buffers .
  • Quality control: Monitor peroxide value (PV) monthly via ferric thiocyanate assay; discard if PV > 5 meq/kg .

Advanced: What methodologies are used to study GLA’s impact on mitochondrial bioenergetics?

Answer:

  • Seahorse XF Analyzer: Measure oxygen consumption rate (OCR) in GLA-treated cells to assess electron transport chain activity .
  • Mitochondrial membrane potential: JC-1 dye or TMRM fluorescence quantifies ΔΨm changes in response to GLA .
  • Fatty acid oxidation (FAO) assays: ³H-labeled GLA tracks β-oxidation rates in isolated mitochondria .

Basic: How is GLA purity validated in research-grade samples?

Answer:

  • Chromatography: HPLC-UV (210 nm) or UPLC-ESI-MS confirms ≥98% purity, with impurities quantified as α-linolenic acid or linoleic acid .
  • Spectral analysis: FT-IR peaks at 3010 cm⁻¹ (C-H stretch of cis double bonds) and 1710 cm⁻¹ (carboxylic acid) verify structural integrity .

Advanced: What formulation strategies mitigate GLA instability in preclinical trials?

Answer:

  • Prodrugs: Synthesize ethyl ester or glyceryl monoester derivatives to reduce hydrolysis in vivo .
  • Nanoemulsions: 100–200 nm particles (poloxamer-stabilized) improve oral bioavailability and lymphatic uptake .
  • Accelerated stability testing: 40°C/75% RH for 6 months predicts long-term degradation; correlate with Arrhenius modeling .

Notes

  • References: Citations follow evidence IDs (e.g., ).
  • Nomenclature: Full IUPAC names used; no abbreviations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.